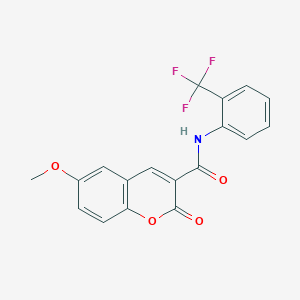

6-methoxy-2-oxo-N-(2-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]chromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NO4/c1-25-11-6-7-15-10(8-11)9-12(17(24)26-15)16(23)22-14-5-3-2-4-13(14)18(19,20)21/h2-9H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPYRNQEAQBVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-oxo-N-(2-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid and 2-(trifluoromethyl)aniline.

Condensation Reaction: The carboxylic acid group of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of 2-(trifluoromethyl)aniline to form the amide bond.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-oxo-N-(2-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 6-hydroxy-2-oxo-N-(2-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide.

Reduction: Formation of 6-methoxy-2-hydroxy-N-(2-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide.

Substitution: Formation of derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry Applications

The chromene scaffold has been widely recognized for its potential in drug development. Research indicates that derivatives of this compound can act as inhibitors for various biological targets, particularly in neurodegenerative diseases and cancer.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of chromene derivatives. For instance, compounds similar to 6-methoxy-2-oxo-N-(2-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide have shown significant inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer’s disease. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cognitive functions and potentially slowing disease progression .

Table 1: Neuroprotective Activities of Chromene Derivatives

| Compound | AChE Inhibition (IC50) | Effect on Aβ Aggregation |

|---|---|---|

| Compound A (similar structure) | 0.27 µM | 44% at 100 µM |

| This compound | TBD | TBD |

Anticancer Properties

The anticancer potential of chromene derivatives is another area of active research. These compounds have been shown to selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy. Research indicates that the introduction of trifluoromethyl groups enhances the selectivity and potency against various cancer cell lines .

Case Studies

Several case studies have documented the synthesis and biological evaluation of chromene derivatives, including those similar to this compound.

- Study on Neuroprotective Agents : A study evaluated a series of coumarin derivatives for their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that modifications at specific positions on the coumarin scaffold significantly enhanced neuroprotection and reduced cytotoxicity .

- Anticancer Activity Assessment : Another study focused on evaluating the anticancer properties of various chromene derivatives against different cancer cell lines. The findings revealed that compounds with trifluoromethyl substitutions exhibited superior cytotoxicity compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 6-methoxy-2-oxo-N-(2-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-methoxy-2-oxo-N-(2-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide are best understood through comparison with related coumarin-carboxamide derivatives. Key analogs and their distinguishing features are summarized below:

Structural Analogues

Physicochemical Properties

- Melting Points :

- Hydrogen Bonding: Sulfamoyl (12) and carboxyphenyl (36b) derivatives exhibit strong hydrogen-bonding capacity (IR: ν 3287–1694 cm⁻¹) , whereas the trifluoromethyl group in the target compound reduces hydrogen-bond donor capacity, favoring hydrophobic interactions.

Crystallographic and Computational Studies

- Tools like SHELXL and WinGX are critical for resolving crystal structures, which reveal packing efficiencies influenced by substituents. For example, trifluoromethyl groups may induce dense crystal packing via CF⋯π interactions .

- Graph set analysis of hydrogen-bonding patterns could differentiate the target compound’s solid-state behavior from polar analogs like 36b .

Biological Activity

6-Methoxy-2-oxo-N-(2-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family. Chromenes are known for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a chromene core with a methoxy group at the 6-position and a trifluoromethyl-substituted phenyl group at the amide nitrogen.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆F₃N₁O₄ |

| Molecular Weight | 357.34 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research indicates that chromene derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown activity against colon cancer (HT-29) and leukemia (K562) cell lines. In vitro studies demonstrated that certain derivatives possess IC₅₀ values in the low micromolar range, indicating potent anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Studies have shown that chromene derivatives can inhibit key enzymes involved in cancer progression, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase (COX) enzymes .

- Free Radical Scavenging : The presence of the trifluoromethyl group enhances the compound's ability to scavenge free radicals, which contributes to its antioxidant properties .

- Molecular Docking Studies : Computational studies suggest that the trifluoromethyl group forms strong interactions with enzyme targets through halogen bonding, enhancing biological activity .

Study on Anticancer Properties

In a study evaluating various chromene derivatives, this compound was tested for its cytotoxic effects on HT-29 colon cancer cells. The results indicated a significant reduction in cell viability with an IC₅₀ value of approximately 7.98 μM, highlighting its potential as a therapeutic agent against colorectal cancer .

Neuroprotective Effects

Another study investigated the neuroprotective effects of chromene derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce neuronal apoptosis and promote cell survival through their antioxidant properties .

Q & A

Basic: What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis typically involves a multi-step process:

- Step 1: Condensation of a chromene-3-carboxylic acid derivative with 2-(trifluoromethyl)aniline using coupling agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF).

- Step 2: Deprotonation with a base (e.g., K₂CO₃) to facilitate amide bond formation.

- Critical Conditions:

- Temperature control (0–25°C) to prevent side reactions.

- Use of molecular sieves or inert atmosphere to avoid moisture interference.

- Purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (acetone/ethanol) .

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | Maximizes coupling efficiency |

| Reaction Temperature | 0–5°C (Step 1) | Reduces hydrolysis |

| Catalyst | EDCI/DMAP | Enhances amide formation |

Basic: Which spectroscopic and crystallographic techniques confirm molecular structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C6, trifluoromethylphenyl at N). Key shifts: ~δ 3.8 ppm (OCH₃), δ 160–165 ppm (amide carbonyl) .

- X-ray Crystallography: Single-crystal diffraction (SHELXL) resolves stereochemistry and hydrogen-bonding networks. For example, the Z-configuration of imine groups in analogs is confirmed via this method .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 394.09) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assays: Use consistent protocols (e.g., IC50 determination via dose-response curves in triplicate) to minimize variability .

- Purity Validation: Employ HPLC (>95% purity) to rule out impurities affecting activity .

- Structural Reanalysis: Compare crystallographic data (e.g., SHELXL-refined structures) to confirm compound integrity across studies .

Example Contradiction: Discrepancies in anti-inflammatory activity may arise from differences in cell lines (e.g., RAW 264.7 vs. THP-1). Normalize results using positive controls (e.g., dexamethasone) .

Advanced: What strategies enhance stereochemical purity during synthesis?

Methodological Answer:

- Chiral Catalysts: Use enantioselective catalysts (e.g., BINOL-derived) to control Z/E isomerism in imine-containing analogs .

- Low-Temperature Crystallization: Induce selective crystallization of the desired stereoisomer (e.g., Z-configuration) .

- Dynamic Kinetic Resolution: Optimize reaction kinetics to favor one isomer via reversible intermediates .

Basic: What in vitro assays evaluate biological activity, and what parameters are key?

Methodological Answer:

- Anticancer Activity: MTT assay (IC50) using HeLa or MCF-7 cells; ensure cell viability >90% in controls .

- Anti-inflammatory Screening: LPS-induced TNF-α suppression in macrophages; use ELISA for quantification .

- Key Parameters:

- Solvent consistency (DMSO concentration <0.1%).

- Triplicate runs with statistical validation (p < 0.05) .

Advanced: How does the trifluoromethyl group influence reactivity and bioactivity?

Methodological Answer:

- Electronic Effects: The -CF₃ group increases electrophilicity at the amide carbonyl, enhancing hydrogen-bonding with targets (e.g., enzyme active sites) .

- Lipophilicity: LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via octanol-water partitioning) .

- Metabolic Stability: Fluorine substitution reduces oxidative metabolism, as shown in microsomal stability assays (t½ > 120 mins) .

Basic: What purification protocols are effective post-synthesis?

Methodological Answer:

- Flash Chromatography: Use silica gel (230–400 mesh) with hexane/EtOAc (3:1 → 1:2) to separate unreacted aniline .

- Recrystallization: Dissolve in hot acetone, cool to −20°C for 12 hrs, yielding needle-like crystals (purity >98%) .

Advanced: How does SHELXL resolve complex molecular conformations in crystallography?

Methodological Answer:

- Refinement: SHELXL refines anisotropic displacement parameters for non-H atoms, addressing thermal motion artifacts .

- Twinning Detection: Apply Hooft/Y parameter to identify and correct twinned crystals .

- Common Pitfalls: Over-interpretation of low-resolution data (<1.0 Å); always cross-validate with spectroscopic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.